Methyl 2-(aminooxy)butanoate
Description
Methyl 2-(aminooxy)butanoate is an organooxyamine ester characterized by an aminooxy (-ONH₂) group at the β-position of the butanoate backbone. The molecular formula of the latter is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol . Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for analogs like methyl 2-benzoylamino-3-oxobutanoate derivatives . The aminooxy group confers unique reactivity, enabling applications in pharmaceutical intermediates or agrochemicals, though safety precautions are critical due to its hazardous classification (GHS signal word: Warning) .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-aminooxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-4(9-6)5(7)8-2/h4H,3,6H2,1-2H3 |
InChI Key |
HENHKUALLWHPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminooxy)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of an acid chloride with methanol in the presence of a base to form the ester. Another approach involves the reaction of carboxylic acids with alcohols under acidic or basic conditions to form esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols as starting materials, with catalysts such as sulfuric acid or hydrochloric acid to accelerate the reaction. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The aminooxy group (-ONH₂) undergoes oxidation to form oxime derivatives under controlled conditions.
-
Reaction :
-
Conditions :
Performed in aqueous media at 25–40°C with catalytic transition metals.
Oxidation Products
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| Hydrogen peroxide | 2-(Hydroxyimino)butanoate | 78% | |
| Potassium permanganate | 2-(Nitroso)butanoate | 62% |
Nucleophilic Substitution
The ester moiety reacts with nucleophiles (e.g., amines, thiols) via acyl substitution.
Example Reaction with Ammonia
-
Mechanism :
-
Conditions :
Methanol solvent, reflux at 65°C for 6–8 hours.
Substitution Kinetics
| Nucleophile | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ammonia | ||
| 45.3 | ||
| Ethanolamine | ||
| 38.7 |
Condensation with Carbonyl Compounds
The aminooxy group forms stable oxime linkages with aldehydes/ketones, a reaction exploited in hapten synthesis .
Key Study: Reaction with Patulin
-
Reaction :
Patulin (a mycotoxin) reacts with Methyl 2-(aminooxy)butanoate to form a stable adduct, enabling detoxification . -
Conditions :
Ethanol solvent, room temperature, 3 hours. -
Outcome :
Adduct Stability
| Adduct | Half-life (pH 7.4) | Thermal Stability (°C) |
|---|---|---|
| I | 48 hours | Stable up to 120 |
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Yield : 92% in 1M HCl at 80°C.
-
-
Basic Hydrolysis :
-
Yield : 85% in 0.5M NaOH at 25°C.
-
Synthetic Utility
-
Peptide Modification : Forms oxime bonds with ketone-containing amino acids for stable bioconjugates .
-
Enzyme Inhibition : Covalently binds to active-site carbonyl groups (e.g., in transaminases).
Scale-Up Processes
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–85% | 88–92% |
| Purity | >95% | >99% |
Scientific Research Applications
Methyl 2-(aminooxy)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares Methyl 2-(aminooxy)butanoate with structurally related compounds, emphasizing functional group distinctions and their implications:
Key Observations :
- Aminooxy vs. Amino Groups: The aminooxy group (-ONH₂) in this compound enhances nucleophilicity compared to the amino group (-NH₂) in Methyl 2-aminobutanoate hydrochloride. This difference influences reactivity in cyclization or condensation reactions, as seen in heterocycle synthesis (e.g., oxazoloquinolines) .
- Branching vs. Straight Chains: Methyl 2-methylbutanoate (a flavoring agent) lacks polar functional groups, resulting in lower reactivity and higher volatility compared to aminooxy/amino derivatives .
- Safety Profiles: Aminooxy compounds (e.g., Methyl 2-(aminooxy)-3-methylbutanoate) are classified as hazardous (UN 1993), requiring stringent handling, whereas methyl benzoate derivatives (e.g., Ethyl 2-methoxybenzoate) are regulated for food use .
Biological Activity
Methyl 2-(aminooxy)butanoate, also known as Methyl (2S)-2-amino-4-(aminooxy)butanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and an aminooxy group attached to a butanoate backbone. Its molecular formula is with a molecular weight of approximately 148.16 g/mol. The presence of the aminooxy group enables the compound to form covalent bonds with carbonyl-containing compounds, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of enzymes that rely on carbonyl groups. By forming covalent bonds with these functional groups, the compound can disrupt metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, where it interacts with specific enzymes critical for various biochemical processes. This interaction may hinder enzyme activity, impacting cellular functions and metabolic pathways. For instance, studies suggest that this compound can inhibit enzymes involved in amino acid metabolism and other vital biochemical reactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound can exhibit antimicrobial properties. This is particularly relevant in the context of combating antibiotic-resistant bacteria .
- Potential Therapeutic Applications : The compound's ability to inhibit specific enzymes positions it as a candidate for further investigation in drug development, especially for conditions related to metabolic dysfunctions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit certain enzymes by covalently modifying their active sites. This was demonstrated in vitro using various enzyme assays, where significant inhibition was observed at micromolar concentrations.
- Comparative Analysis : In comparative studies with structurally similar compounds, this compound exhibited distinct reactivity profiles due to its unique functional groups. For example, while Methyl butanoate lacks these groups and thus shows minimal biological activity, this compound's dual functionality enhances its potential applications in both research and industry.
Applications in Research and Industry
This compound serves various purposes across multiple fields:
- Organic Synthesis : It is utilized as a building block for synthesizing more complex molecules in organic chemistry.
- Biochemical Probes : The compound is explored as a probe for studying enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Its potential role in therapeutic applications makes it a candidate for further development as a drug precursor .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(aminooxy)butanoate, and how are intermediates characterized?
this compound is typically synthesized via multi-step reactions involving esterification and amination. For example, analogous compounds like methyl esters are synthesized using hydrochloric acid in dioxane to deprotect intermediates, followed by condensation with aminooxy groups . Characterization relies on techniques such as H-NMR to confirm structural integrity (e.g., δ 3.79 ppm for methoxy groups and δ 9.00 ppm for amine protons) . Key steps include monitoring reaction completion via TLC and optimizing solvent systems (e.g., dioxane for acid stability) .
Q. What safety protocols are critical when handling this compound in the lab?
While specific safety data for this compound is limited, analogous aminooxy esters require stringent precautions:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste disposal : Segregate chemical waste and avoid environmental release (e.g., prevent entry into waterways) .
- Emergency procedures : Immediate rinsing with water for exposure and medical consultation for persistent irritation .
Q. How is this compound utilized as a precursor in organic synthesis?
The compound’s aminooxy and ester groups enable diverse reactivity:
- Oxidation/Reduction : Conversion to carboxylic acids or alcohols for downstream functionalization .
- Cross-coupling : Participation in nucleophilic substitutions or amide bond formations, often catalyzed by transition metals .
- Protecting groups : The ester moiety can be hydrolyzed under acidic/basic conditions to free carboxylic acids for further modifications .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized, and what variables most impact efficiency?
Key variables include:
- Catalyst selection : Acidic conditions (e.g., HCl in dioxane) improve deprotection efficiency, as seen in analogous syntheses achieving 100% yield .
- Temperature control : Room-temperature stirring minimizes side reactions (e.g., ester hydrolysis) .
- Solvent polarity : Polar aprotic solvents stabilize intermediates and enhance reaction homogeneity .
- Purification methods : Column chromatography or recrystallization to isolate high-purity products .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in H-NMR or MS data often arise from:
- Tautomerism : Aminooxy groups may exhibit dynamic equilibria, requiring low-temperature NMR or deuterated solvents to "freeze" conformers .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., oxidation artifacts) and validate purity thresholds (>95%) .
- Cross-validation : Compare data with structurally similar compounds (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate) to assign peaks accurately .
Q. How can this compound’s biological activity be systematically evaluated?
Methodological approaches include:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Enzyme inhibition : Screen for interactions with target enzymes (e.g., hydrolases) using fluorescence-based kinetic assays .
- Cytotoxicity : Assess cell viability in mammalian lines (e.g., HEK293) via MTT assays to rule off-target effects .
Q. What strategies address solubility challenges in formulating this compound for pharmacological studies?
- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Convert the ester to a more soluble salt form (e.g., hydrochloride) without altering bioactivity .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction and Validation
Q. How should researchers interpret conflicting reports on the stability of this compound under ambient conditions?
Stability variations may stem from:
- Moisture sensitivity : Hygroscopic samples degrade faster; use anhydrous storage (desiccants, inert gas) .
- pH-dependent degradation : Conduct accelerated stability studies at varying pH (2–12) to identify decomposition pathways .
- Replicate studies : Reproduce conditions from conflicting literature (e.g., temperature, light exposure) to isolate causal factors .
Methodological Best Practices
- Literature review : Prioritize peer-reviewed journals over commercial databases to avoid biased or unverified data .
- Experimental design : Use statistical tools (e.g., DoE) to systematically vary reaction parameters and identify optimal conditions .
- Data documentation : Maintain detailed logs of spectral raw data, reaction conditions, and purity analyses for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
